molecular formula C19H24FN5O2 B7027080 N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide

N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide

Cat. No.: B7027080
M. Wt: 373.4 g/mol
InChI Key: KTEIMIDMHFUBFQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a piperazine ring, and a benzoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2/c1-13-4-5-15(11-16(13)20)19(27)25-8-6-24(7-9-25)12-18(26)21-17-10-14(2)22-23(17)3/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIMIDMHFUBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC(=O)NC3=CC(=NN3C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Dimethyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base like potassium carbonate.

    Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting piperazine with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the dimethylpyrazole derivative with the piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole or piperazine rings.

    Reduction Products: Reduced forms of the benzoyl group.

    Substitution Products: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug discovery and development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-chloro-4-methylbenzoyl)piperazin-1-yl]acetamide
  • N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-bromo-4-methylbenzoyl)piperazin-1-yl]acetamide
  • N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]acetamide

Uniqueness

The uniqueness of N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide lies in the presence of the fluorine atom on the benzoyl group. This fluorine atom can significantly influence the compound’s biological activity, stability, and interactions with molecular targets, distinguishing it from its analogs with different substituents.

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